molecular formula C7H5BrClN3O2 B1519799 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-43-3

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1519799
M. Wt: 278.49 g/mol
InChI Key: XAUNQZNOHAPMMP-UHFFFAOYSA-N
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Description

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 957120-43-3 . It is a grey solid and is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is C7H5BrClN3O2 . The InChI code is 1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H .


Physical And Chemical Properties Analysis

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a grey solid . It has a molecular weight of 278.49 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is used in the synthesis of various chemical compounds. For instance, it serves as a precursor in the synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives via SRN1 reactions, which demonstrates its reactivity with different nucleophiles (Vanelle, Szabo, & Crozet, 2008). Moreover, it is instrumental in the efficient synthesis of new 8-aryl tricyclic pyridinones, highlighting its versatility in organic synthesis (Castera-Ducros, Crozet, & Vanelle, 2006).

Antimicrobial and Antifungal Properties

Research has identified certain nitroimidazole derivatives, which are structurally related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, as having antibacterial and fungicidal activities. These derivatives are synthesized by reacting 4,5-dinitro- and 2-methyl-4,5-dinitroimidazole with various agents, revealing potential in treating infections and diseases (Zaprutko et al., 1989).

Biological Activity and Drug Development

The compound and its derivatives are also explored in drug development, particularly in antitrypanosomal therapy. A study focusing on 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate and its derivatives identified potent antileishmanial and antitrypanosomal molecules, underlining its significance in developing treatments for tropical diseases (Fersing et al., 2018).

Electrophilic Substitution Reactions

The compound's behavior in electrophilic substitution reactions is noteworthy. Studies have assessed the electronic influence of substituents on the ipso electrophilic substitution process in imidazo[1,2-a]pyridine derivatives, providing insight into its reactivity and potential applications in synthetic chemistry (Salgado-Zamora et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNQZNOHAPMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656910
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

CAS RN

957120-43-3
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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